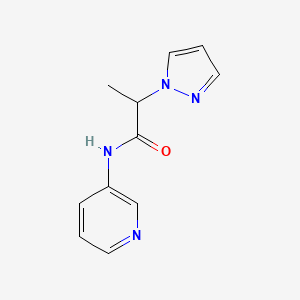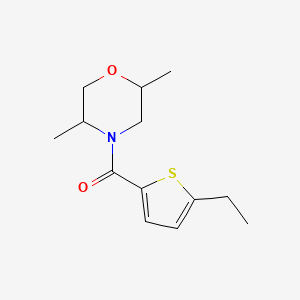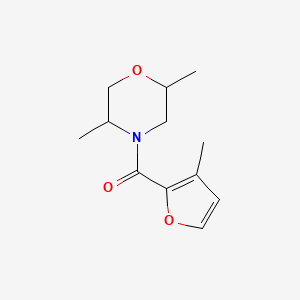
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC is a pyrazole-based compound that has been synthesized through a variety of methods.
作用机制
The mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but studies have shown that it can inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and the yield is typically high. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is also stable and can be stored for extended periods. However, one limitation of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. One area of research is to further understand the mechanism of action of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide. This could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research is to explore the potential of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could be conducted to improve the water solubility of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide, which would make it more useful in certain experiments.
Conclusion:
In conclusion, N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is a pyrazole-based compound that has shown potential applications in various fields of scientific research. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, and it has been shown to inhibit various enzymes and proteins that are involved in cell growth and inflammation. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments, but it also has limitations, such as its low water solubility. Future research on N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide could lead to the development of more effective treatments for cancer, inflammatory diseases, and other diseases.
合成方法
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of a catalyst. Another method involves the reaction of 4-chloropyridine-3-carboxylic acid with 1-ethylpyrazole-4-carboxylic acid in the presence of a base. The yield of N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide is typically high, and the purity can be improved through recrystallization.
科学研究应用
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-8-10(7-13-15)14-11(16)9-4-3-5-12-6-9/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHNVDXDHHBCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpyrazol-4-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)






![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)